molecular formula C13H12BrN B1267636 (4-Bromophenyl)(phenyl)methanamine CAS No. 55095-17-5

(4-Bromophenyl)(phenyl)methanamine

Cat. No. B1267636
Key on ui cas rn: 55095-17-5
M. Wt: 262.14 g/mol
InChI Key: CUGXLVXNFZFUFF-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

Ammonium formate (20.1 g, 0.318 mol) was placed in a 3-neck flask equipped with temperature controller, mechanical stirrer and a condenser and heated at 150° C. 4-bromobenzophenone (7.2 g, 0.0276 mol) was added at once, the temperature was raised to 165° C. and the mixture was stirred at reflux for twnety-four hours. The reaction mixture was cooled to ambient temperature, triturated in ethyl acetate (350 mL), treated with charcoal and filtered through a Celite pad. The filtrate was concentrated, suspended in concentrated hydrochloric acid (120 mL) and heated at reflux for 8 hours. The reaction mixture was cooled to ambient temperature and the precipitate was collected by filtration. It was triturated in water (120 mL), basified with saturated solution of sodium bicarbonate in water and extracted with ethyl acetate (2×250 mL). The combined organic extracts were dried with magnesium sulfate and concentrated under reduced pressure to yield (4-bromophenyl)(phenyl) methanamine (5.25 g, 0.02 mol) as a white solid.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+:4].[Br:5][C:6]1[CH:19]=[CH:18][C:9]([C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=O)=[CH:8][CH:7]=1>>[Br:5][C:6]1[CH:19]=[CH:18][C:9]([CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH2:4])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with temperature controller, mechanical stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 165° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for twnety-four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
triturated in ethyl acetate (350 mL)
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
It was triturated in water (120 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
AMOUNT: MASS 5.25 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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